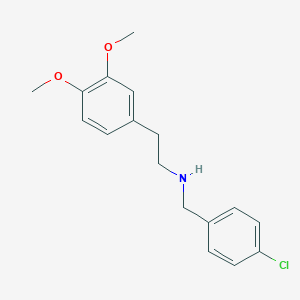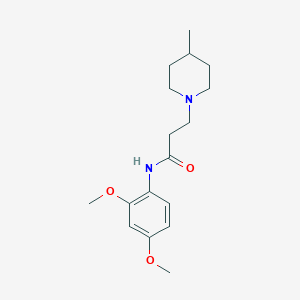![molecular formula C18H25ClN2O B249051 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane, commonly known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound belongs to the class of molecules called HDAC inhibitors, which are known to modulate gene expression by regulating the acetylation status of histones.
Mécanisme D'action
CPP-109 is a potent inhibitor of histone deacetylase (HDAC), which is an enzyme that regulates the acetylation status of histones. By inhibiting HDAC, CPP-109 increases the acetylation of histones, leading to changes in gene expression. These changes in gene expression are thought to underlie the therapeutic effects of CPP-109 in various neurological disorders.
Biochemical and Physiological Effects:
CPP-109 has been shown to modulate the expression of various genes involved in synaptic plasticity, neurogenesis, and stress response. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-109 in lab experiments is its potent and selective inhibition of HDAC. However, the compound has been shown to have poor blood-brain barrier penetration, which may limit its therapeutic potential in certain neurological disorders.
Orientations Futures
There are several future directions for research on CPP-109. One area of interest is the potential therapeutic applications of the compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of CPP-109. Finally, there is a need for further research on the mechanism of action of CPP-109 and its effects on gene expression and neuronal plasticity.
Méthodes De Synthèse
The synthesis of CPP-109 involves the reaction of 4-piperidone with 2-chlorobenzoyl chloride in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then treated with azepane to obtain CPP-109.
Applications De Recherche Scientifique
CPP-109 has been studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and post-traumatic stress disorder. The compound has been shown to enhance the extinction of drug-seeking behavior in animal models of addiction and reduce anxiety-like behavior in rodents.
Propriétés
Nom du produit |
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane |
|---|---|
Formule moléculaire |
C18H25ClN2O |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
[4-(azepan-1-yl)piperidin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C18H25ClN2O/c19-17-8-4-3-7-16(17)18(22)21-13-9-15(10-14-21)20-11-5-1-2-6-12-20/h3-4,7-8,15H,1-2,5-6,9-14H2 |
Clé InChI |
CAUYSMVAVCSJFP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)


![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)